

Spectroscopic Profile of 5-Bromo-2-ethoxyphenylboronic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxyphenylboronic acid

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Introduction

5-Bromo-2-ethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its utility in introducing the 5-bromo-2-ethoxyphenyl moiety into various molecular scaffolds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-ethoxyphenylboronic acid**, complete with detailed experimental protocols and a generalized workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-2-ethoxyphenylboronic acid**, based on published literature.^[1]

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.35	t	7.0	-CH ₃	
4.08	q	7.0	-O-CH ₂ -	
6.95	d	8.5	Ar-H	
7.49	dd	8.5, 2.5	Ar-H	
7.75	d	2.5	Ar-H	
7.89	s (br)	-B(OH) ₂		

¹³ C NMR	Chemical Shift (ppm)	Assignment
14.7	-CH ₃	
64.2	-O-CH ₂ -	
114.3	Ar-C	
116.1	Ar-C	
127.8	Ar-C (B-C)	
136.2	Ar-C	
137.9	Ar-C	
159.8	Ar-C-O	

DEPT-135: Signals at 14.7, 64.2, 114.3, 136.2, and 137.9 ppm.

Vibrational Spectroscopy Data (Solid Phase)

FT-IR (cm ⁻¹)	FT-Raman (cm ⁻¹)	Assignment
3298	3297	O-H stretching
3078	3075	C-H aromatic stretching
2985, 2940	2984, 2938	C-H aliphatic stretching
1603	1605	C=C aromatic stretching
1475	1477	C-H bending
1392	1394	B-O-H in-plane bending
1340	1342	B-O stretching
1240	1242	C-O-C asymmetric stretching
1035	1037	C-O-C symmetric stretching
812	814	C-H out-of-plane bending
650	652	B-O-H out-of-plane bending
565	567	C-Br stretching

UV-Vis Absorption Spectroscopy

Solvent	λ_{max} (nm)
Ethanol	288, 235
Water	289, 236

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-Bromo-2-ethoxyphenylboronic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer operating at a proton frequency of 400 MHz.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 8278 Hz
 - Acquisition Time: 3.9 s
- ^{13}C NMR and DEPT Acquisition:
 - Pulse Program: Standard proton-decoupled pulse sequence for ^{13}C ; DEPT-135 pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 24038 Hz
 - Acquisition Time: 1.3 s
- Processing: All spectra were referenced to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C). Data was processed with a line broadening of 0.3 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The solid sample of **5-Bromo-2-ethoxyphenylboronic acid** was analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder was placed on the ATR crystal, and pressure was applied to ensure good contact.

- Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Acquisition:
 - Spectral Range: 4000–400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - Data Format: Transmittance
- Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Fourier-Transform (FT) Raman Spectroscopy

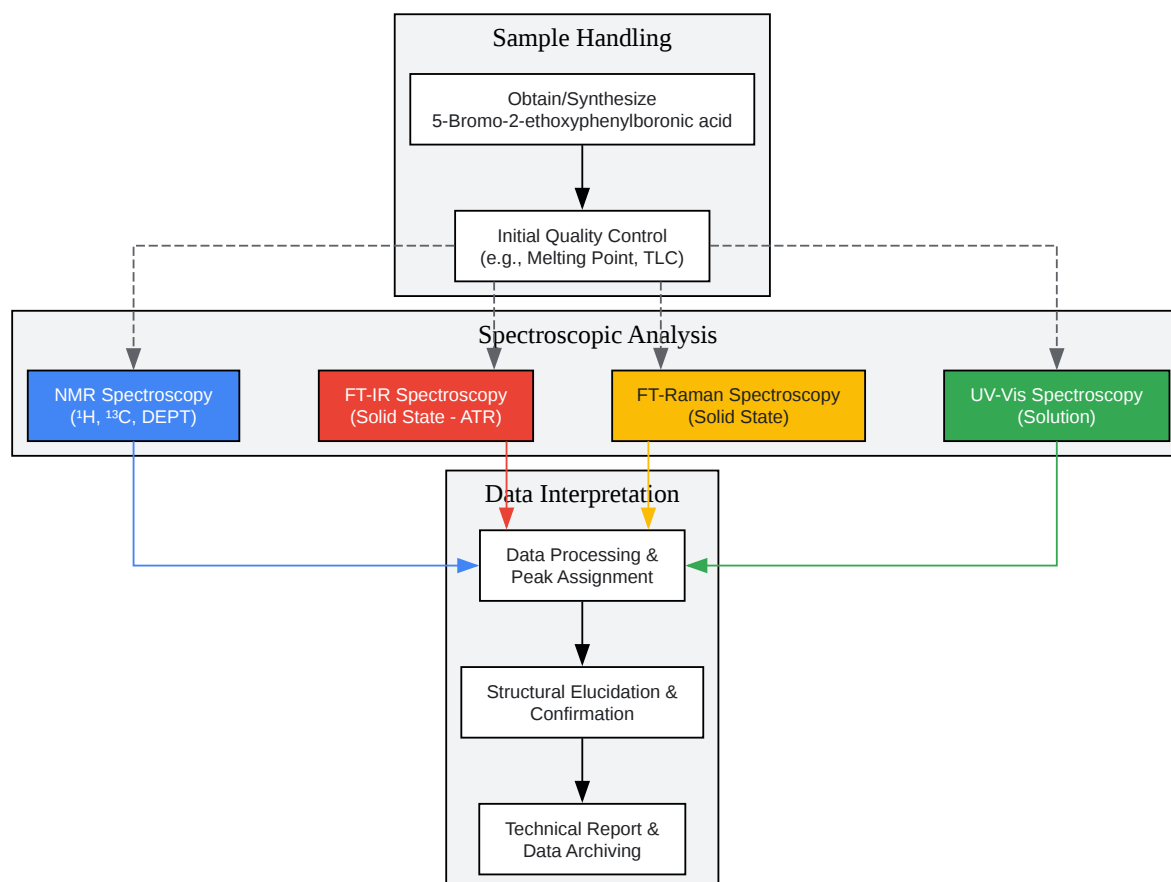
- Sample Preparation: The solid sample was placed in a glass capillary tube for analysis.
- Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer.
- Acquisition:
 - Excitation Source: Nd:YAG laser at 1064 nm.
 - Laser Power: 150 mW
 - Spectral Range: 3500–10 cm^{-1}
 - Resolution: 2 cm^{-1}
 - Number of Scans: 128
- Processing: The spectrum was automatically corrected for instrument response.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **5-Bromo-2-ethoxyphenylboronic acid** was prepared in both ethanol and water. Serial dilutions were made to obtain a final concentration of approximately 1×10^{-5} M.
- Instrumentation: A Shimadzu UV-2401 PC spectrophotometer.
- Acquisition:
 - Spectral Range: 200–400 nm
 - Scan Speed: Medium
 - Cuvette: 1 cm path length quartz cuvette.
- Processing: The respective solvent (ethanol or water) was used as a blank for baseline correction. The wavelengths of maximum absorbance (λ_{max}) were determined from the resulting spectra.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as **5-Bromo-2-ethoxyphenylboronic acid**.



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Caption: Generalized workflow for the spectroscopic analysis of **5-Bromo-2-ethoxyphenylboronic acid**.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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